For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of (2R,4S)-Hydroxy Itraconazole-d5
This technical guide provides a comprehensive overview of the chemical and physical properties of (2R,4S)-Hydroxy Itraconazole-d5, a deuterated analog of a primary active metabolite of Itraconazole. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism studies, pharmacokinetic research, and bioanalytical assay development.
(2R,4S)-Hydroxy Itraconazole-d5 is the deuterium-labeled form of (2R,4S)-Hydroxy Itraconazole.[1][2][3][4] It is primarily utilized as an internal standard for the quantification of hydroxy itraconazole in biological matrices using mass spectrometry-based methods like LC-MS or GC-MS.[1] The incorporation of stable deuterium isotopes provides a distinct mass shift, facilitating accurate and precise measurements in complex samples.[1][2]
Chemical and Physical Data
The fundamental chemical and physical properties of (2R,4S)-Hydroxy Itraconazole-d5 are summarized in the tables below for easy reference.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | (2R,4S)-Hydroxy Itraconazole-d5 | MedChemExpress |
| Synonyms | (2R,4S)-R-63373-d5 | MedChemExpress |
| CAS Number | 1217524-77-0 | [1][2][3][5] |
| Unlabeled CAS | 112559-91-8 | [1][2][3] |
| Molecular Formula | C35H33D5Cl2N8O5 | [1][2][3][5] |
| Molecular Weight | 726.66 g/mol | [1][2][3][5] |
Table 2: Physical and Storage Properties
| Property | Value | Source |
| Appearance | Solid | [1][2][3] |
| Color | White to off-white | [1][2][3] |
| Purity | 99.40% | [1][2][3] |
| Storage (Powder) | -20°C for 3 years | [1][2][3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2][3] |
| Shipping | Room temperature in the continental US; may vary elsewhere | [1][2][3] |
Metabolism and Formation
Itraconazole is extensively metabolized in humans, with hydroxy-itraconazole being the major active metabolite.[6][7] The hydroxylation of itraconazole is a stereoselective process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[8] In vitro studies have demonstrated that only the (2R,4S)-stereoisomers of itraconazole are metabolized by CYP3A4 to form hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole.[8] The resulting (2R,4S)-hydroxy-itraconazole exhibits significant antifungal activity, contributing to the overall therapeutic effect of the parent drug.[7]
Caption: Metabolic conversion of (2R,4S)-Itraconazole to its hydroxylated metabolite.
Experimental Protocols
The primary application of (2R,4S)-Hydroxy Itraconazole-d5 is as an internal standard in bioanalytical methods. Below is a representative experimental protocol for the simultaneous determination of itraconazole and its metabolites in human plasma using LC-MS/MS.
Sample Preparation: Solid-Supported Liquid Extraction (SLE)
This method is adapted from a validated protocol for the analysis of itraconazole and its metabolites.[9]
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Spiking: To 150 µL of human plasma, add the internal standard solution, including (2R,4S)-Hydroxy Itraconazole-d5, to a final concentration appropriate for the assay's calibration range.
-
Mixing: Vortex the mixture to ensure homogeneity.
-
Extraction: Load the plasma sample onto a solid-supported liquid extraction plate or column. Allow the sample to absorb for approximately 5 minutes.
-
Elution: Apply an appropriate organic solvent (e.g., methyl tert-butyl ether) to elute the analytes. Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solution.
-
Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following conditions are illustrative and may require optimization for specific instrumentation.
-
Chromatographic Column: A C18 reverse-phase column (e.g., Shim-pack GIS) is suitable for separation.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for both the analyte ((2R,4S)-Hydroxy Itraconazole) and the internal standard ((2R,4S)-Hydroxy Itraconazole-d5) must be determined and optimized.
Caption: General workflow for sample analysis using an internal standard.
Conclusion
(2R,4S)-Hydroxy Itraconazole-d5 is an essential tool for the accurate quantification of the active metabolite of itraconazole. Its well-defined chemical properties and high purity make it an ideal internal standard for demanding bioanalytical applications in drug development and clinical research. The methodologies outlined in this guide provide a solid foundation for the implementation of robust and reliable analytical assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
